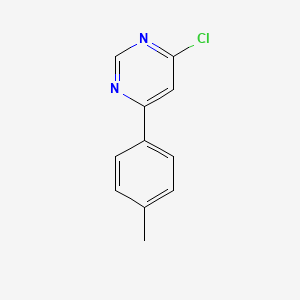

4-Chloro-6-(p-tolyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLJPVLVJVANIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 6 P Tolyl Pyrimidine

Established Synthetic Routes for 4-Chloro-6-(p-tolyl)pyrimidine

The synthesis of this compound can be achieved through various methods, each with distinct advantages and applications. These routes range from traditional multi-step syntheses to more modern, efficient techniques.

Conventional Multistep Synthesis Pathways

Conventional synthesis of 4-chloro-6-substituted phenyl pyrimidines often involves a multistep process without the use of specialized catalysts. nih.gov A common pathway begins with the Claisen-Schmidt condensation of p-tolualdehyde with a suitable ketone to form a chalcone (B49325). semanticscholar.orgpnrjournal.com This intermediate, an α,β-unsaturated ketone, is a versatile precursor for various heterocyclic compounds. pnrjournal.comekb.eg The resulting chalcone is then cyclized with a reagent like urea (B33335) or thiourea (B124793) in the presence of a base to form the pyrimidine (B1678525) ring. semanticscholar.orgderpharmachemica.com Subsequent chlorination of the resulting hydroxypyrimidine, often using a reagent like phosphorus oxychloride (POCl3), yields the final this compound. internationaljournalcorner.comprepchem.com These traditional heating methods can be effective but may require longer reaction times. nih.gov

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidine derivatives. researchgate.netnih.gov This method often leads to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. researchgate.netnih.gov The synthesis of pyrimidine derivatives from chalcones and urea or thiourea can be effectively carried out under microwave irradiation. semanticscholar.orgnih.gov For instance, the condensation of chalcones with these reagents under microwave conditions can be completed in minutes as opposed to hours. semanticscholar.orgnih.gov This environmentally friendly approach is noted for its efficiency and adherence to the principles of green chemistry. semanticscholar.orgresearchgate.net

A comparison between conventional and microwave-assisted synthesis for similar pyrimidine derivatives highlights the advantages of the latter:

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 4 hours | Moderate | semanticscholar.org |

| Microwave Irradiation | 7-10 minutes | Excellent | semanticscholar.org |

Palladium-Catalyzed Synthesis Strategies for Related Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sioc-journal.cnbohrium.com While a direct palladium-catalyzed synthesis of this compound from simpler precursors is not extensively documented, the methodologies are widely applied to the synthesis of related pyrimidine derivatives. sioc-journal.cnbohrium.comacs.org For example, Suzuki-Miyaura coupling reactions, which utilize a palladium catalyst to couple an organoboron compound with a halide, are a leading method for the synthesis of aryl-substituted pyrimidines. bohrium.com This approach could theoretically be applied to introduce the p-tolyl group onto a pre-functionalized pyrimidine ring.

Palladium catalysts have also been employed in the synthesis of 4-aminopyrido[2,3-d]pyrimidines and have been shown to be efficient in various coupling reactions involving aryl chlorides. acs.orgresearchgate.net The development of efficient palladium-catalyzed processes for the functionalization of aryl halides has been a significant advancement in the synthesis of complex molecules, including those with a pyrimidine core. internationaljournalcorner.com

Precursor Compounds and Starting Materials in Pyrimidine Ring Formation

The formation of the pyrimidine ring in this compound relies on the reaction of key precursor compounds. Chalcones and reagents like thiourea are fundamental building blocks in this process.

Role of Chalcones and Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. pnrjournal.comekb.egderpharmachemica.com They are typically synthesized through a Claisen-Schmidt condensation reaction between an aromatic aldehyde (in this case, p-tolualdehyde) and an acetophenone (B1666503) derivative. pnrjournal.comchemrevlett.com This reaction is often base-catalyzed, using reagents such as sodium hydroxide (B78521) or potassium hydroxide. pnrjournal.com The resulting α,β-unsaturated carbonyl system in the chalcone is highly reactive and serves as an excellent synthon for the construction of the pyrimidine ring. pnrjournal.com The versatility of chalcones allows for the introduction of various substituents onto the final pyrimidine molecule. derpharmachemica.com

Utilization of Thiourea and Analogous Reagents

Thiourea and its analogue, urea, are essential reagents for the cyclization of chalcones to form the pyrimidine ring. derpharmachemica.comwikipedia.orgajrconline.org In this reaction, the thiourea acts as a binucleophile, providing the N-C-N fragment necessary for the formation of the six-membered heterocyclic ring. bu.edu.eg The reaction typically proceeds through the condensation of the amino groups of thiourea with the carbonyl group of the chalcone, followed by an intramolecular cyclization and subsequent tautomerization. wikipedia.org The use of thiourea leads to the formation of a thiopyrimidine, which can then be converted to the desired chloropyrimidine. wikipedia.orgsemanticscholar.org Guanidine hydrochloride can also be used in a similar manner to produce aminopyrimidines. derpharmachemica.comnih.gov The choice of reagent allows for the synthesis of a variety of substituted pyrimidines. derpharmachemica.comderpharmachemica.com

| Reagent | Resulting Pyrimidine Derivative | Reference |

| Urea | Pyrimidin-2(1H)-one | ekb.eg |

| Thiourea | Pyrimidine-2(1H)-thione | ekb.eg |

| Guanidine Hydrochloride | Pyrimidin-2-amine | derpharmachemica.com |

Cyclization and Condensation Reactions in Pyrimidine Synthesis

The synthesis of the 6-(p-tolyl)pyrimidine core is principally accomplished through cyclocondensation reactions. This method involves the formation of the heterocyclic ring from acyclic precursors. A key strategy is the reaction between a 1,3-dicarbonyl compound bearing the p-tolyl moiety and a simple N-C-N synthon like formamide (B127407), urea, or guanidine.

A prevalent pathway begins with precursors derived from p-tolualdehyde or 4-methylacetophenone. ptfarm.plijnrd.orgjocpr.com For instance, a chalcone, specifically an aryl-2-propen-1-one derivative, can be synthesized and then cyclized with a suitable amidine source to form the pyrimidine ring. ptfarm.pl

Another well-established method involves the use of p-tolyl acetoacetate (B1235776) derivatives as the key 1,3-dicarbonyl precursor. The cyclization of a compound like ethyl p-tolylacetoacetate or 1-(p-tolyl)butane-1,3-dione with a reagent such as acetamidine (B91507) or formamide effectively constructs the pyrimidine ring. This reaction typically proceeds under basic conditions to yield the crucial intermediate, 6-(p-tolyl)pyrimidin-4-ol (which exists in tautomeric equilibrium with 6-(p-tolyl)pyrimidin-4(3H)-one). This hydroxypyrimidine is the direct precursor to the final chlorinated product.

The table below summarizes the common precursors used in the cyclocondensation step to form the 6-(p-tolyl)pyrimidine scaffold.

Table 1: Precursors for Cyclocondensation in 6-(p-tolyl)pyrimidine Synthesis

| Precursor Type | Specific Example | Cyclizing Reagent | Resulting Intermediate Core |

|---|---|---|---|

| β-Ketoester | Ethyl p-tolylacetoacetate | Acetamidine Hydrochloride | 4-Hydroxy-2-methyl-6-(p-tolyl)pyrimidine |

| Chalcone | 1-(p-tolyl)-3-aryl-2-propen-1-one | Guanidine Hydrochloride | 2-Amino-4-aryl-6-(p-tolyl)pyrimidine ptfarm.pljocpr.com |

| Dicarbonyl | 1-(p-tolyl)butane-1,3-dione | Formamide / Urea | 4-Hydroxy-6-(p-tolyl)pyrimidine |

| Cyanoacetate Derivative | Ethyl Cyanoacetate + p-tolualdehyde | Thiourea | 4-Hydroxy-2-mercapto-6-(p-tolyl)pyrimidine-5-carbonitrile ijnrd.org |

Reaction Conditions and Yield Optimization in Pyrimidine Synthetic Processes

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. The process can be broken down into two main stages: the initial ring-forming cyclocondensation and the subsequent chlorination of the hydroxypyrimidine intermediate.

Cyclization Reaction Conditions: The formation of the 6-(p-tolyl)pyrimidin-4-ol intermediate via cyclocondensation is typically optimized by careful selection of base, solvent, and temperature. The reaction of a p-tolyl acetoacetate derivative often employs a base like potassium hydroxide in a solvent such as ethanol (B145695) or toluene. The process is generally carried out at reflux temperature (80–100°C) for a duration of 3 to 6 hours, with reported yields in the range of 70–85%.

Table 2: Typical Reaction Conditions for Cyclization to 6-(p-tolyl)pyrimidin-4-ol

| Precursor | Reagent | Base | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|---|

| p-Tolyl acetoacetate derivative | Acetamidine | Potassium Hydroxide (1.2–1.5 equiv) | Ethanol or Toluene | Reflux (80–100°C) | 3–6 hours | 70–85% |

Chlorination Reaction and Optimization: The conversion of 6-(p-tolyl)pyrimidin-4-ol to this compound is a critical functionalization step. This transformation is most commonly achieved through the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. asianpubs.orgresearchgate.net The reaction mechanism involves the phosphorylation of the hydroxyl group, which turns it into a good leaving group, followed by nucleophilic substitution by a chloride ion.

Optimization of this chlorination step is crucial for achieving high yields and minimizing side products. Key parameters include the amount of POCl₃, the use of a base, solvent, and temperature. While historically the reaction was run in excess POCl₃, modern, more sustainable methods focus on using equimolar amounts of the reagent. researchgate.netnih.gov The addition of a tertiary amine base, such as triethylamine, N,N-diethylaniline, or pyridine (B92270), is common to scavenge the HCl byproduct. researchgate.net

For particularly robust chlorination, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed. indianchemicalsociety.com Recent optimizations for large-scale synthesis favor solvent-free conditions, where the hydroxypyrimidine is heated in a sealed reactor with equimolar POCl₃ and pyridine as a base at high temperatures (e.g., 160°C), leading to high yields and simplified work-up. researchgate.netnih.gov

Table 3: Optimized Reaction Conditions for Chlorination of 6-(p-tolyl)pyrimidin-4-ol

| Substrate | Chlorinating Agent | Base | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|---|

| 6-(p-tolyl)pyrimidin-4-ol derivative | POCl₃ (1.2–1.5 equiv) | Triethylamine (1.5 equiv) | Toluene or Dichloromethane | 80–90°C | 1–2 hours | 75–90% |

| Hydroxypyrimidine | POCl₃ (equimolar) | Pyridine (1 equiv) | Solvent-free | 160°C | 2 hours | High researchgate.netnih.gov |

| Hydroxypyrimidine | POCl₃ / PCl₅ mixture | N/A | Varies | Varies | Varies | High indianchemicalsociety.com |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 P Tolyl Pyrimidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural features of 4-Chloro-6-(p-tolyl)pyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. While specific experimental data for this compound is not widely published, data from closely related analogues, such as 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, and established principles of NMR spectroscopy allow for a reliable prediction of its spectral characteristics.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the p-tolyl group, and the methyl group. The pyrimidine ring protons typically resonate in the downfield region (δ 7.0-9.0 ppm). bldpharm.com The aromatic protons of the p-tolyl group appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, while the methyl protons appear as a singlet further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Pyrimidine-H (H2) | ~9.1 | Singlet (s) | - |

| Pyrimidine-H (H5) | ~7.8 | Singlet (s) | - |

| Tolyl-H (ortho to CH₃) | ~7.4 | Doublet (d) | ~8.2 |

| Tolyl-H (meta to CH₃) | ~8.1 | Doublet (d) | ~8.2 |

| Methyl (CH₃) | ~2.4 | Singlet (s) | - |

Note: Data is predicted based on analogous structures and chemical shift theory.

The ¹³C NMR spectrum provides information on each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings. Carbons bonded to nitrogen or chlorine are typically shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Pyrimidine C2 | ~158.5 |

| Pyrimidine C4 | ~162.0 |

| Pyrimidine C5 | ~118.0 |

| Pyrimidine C6 | ~164.0 |

| Tolyl C (quaternary, attached to pyrimidine) | ~133.0 |

| Tolyl C (ortho to CH₃) | ~129.8 |

| Tolyl C (meta to CH₃) | ~127.5 |

| Tolyl C (quaternary, attached to CH₃) | ~142.0 |

| Methyl C (CH₃) | ~21.5 |

Note: Data is predicted based on analogous structures and established chemical shift ranges. ijper.orgnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretch | 2980 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Pyrimidine C=N | Stretch | ~1580 |

| C-Cl | Stretch | ~1345 |

Note: Wavenumbers are based on data from analogous structures. The presence of sharp peaks in the aromatic region and a distinct C-Cl stretch would be key identifiers in an experimental spectrum. nih.gov

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula. For this compound (C₁₁H₉ClN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) and a protonated molecule peak ([M+H]⁺). A key feature would be the isotopic pattern of the chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Table 4: Calculated Mass and Elemental Analysis Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 216.66 g/mol |

| Monoisotopic Mass | 216.0454 g/mol |

| Calculated [M+H]⁺ | 217.0532 |

| Carbon (C) % | 60.98% |

| Hydrogen (H) % | 4.19% |

| Chlorine (Cl) % | 16.36% |

| Nitrogen (N) % | 12.93% |

Crystallographic Analysis for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

The molecular structure of this compound has been determined through single-crystal X-ray diffraction of a palladium complex in which it acts as a ligand. researchgate.net This analysis reveals the precise geometry of the molecule. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Table 5: Selected Crystallographic and Geometric Parameters

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.4028(16) | researchgate.net |

| b (Å) | 30.928(5) | researchgate.net |

| c (Å) | 9.3071(16) | researchgate.net |

| β (°) | 103.222(2) | researchgate.net |

| CCDC Number | 1941813 | researchgate.net |

Note: Data corresponds to the palladium complex containing the title compound as a ligand.

Supramolecular Assembly and Intermolecular Interactions within Crystal Lattices

The way molecules pack together in a solid-state crystal lattice is known as supramolecular assembly. This packing is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the palladium complex, the this compound ligand participates in intermolecular C–H···Cl hydrogen bonds. researchgate.net

For the pure, uncomplexed compound, several types of interactions are expected to dictate the crystal packing. These include:

π–π Stacking: The electron-rich pyrimidine and tolyl rings can stack on top of each other, an interaction that is common in the crystal structures of aromatic compounds and contributes significantly to crystal stability. researchgate.net

C–H···N Interactions: Hydrogen atoms from the tolyl group can form weak hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule.

C–H···π Interactions: Hydrogen atoms can also interact with the face of the aromatic rings.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

These combined interactions create a stable, three-dimensional supramolecular architecture. The study of such interactions, often aided by Hirshfeld surface analysis, is crucial for understanding the physical properties of the solid material. researchgate.netd-nb.info

Advanced Characterization for Electronic and Optical Properties of Pyrimidine-Based Materials

The electronic and optical characteristics of materials built upon the pyrimidine scaffold are of significant scientific interest due to the inherent electronic nature of the pyrimidine ring. As a six-membered aromatic heterocycle containing two nitrogen atoms, the pyrimidine core is π-deficient, rendering it an effective electron-withdrawing component. rsc.org This property is fundamental to the design of advanced materials, as substituting the ring with electron-donating groups can create "push-pull" systems with tailored intramolecular charge transfer (ICT) characteristics. rsc.orgnih.gov Such molecules are foundational for applications in optoelectronics, including sensors and light-emitting devices. nih.govjchemrev.com The specific properties of these materials, such as their absorption and emission wavelengths, are highly tunable based on the nature and position of the substituents on the pyrimidine core. jchemrev.com

Advanced characterization of these materials involves a synergistic approach, combining experimental spectroscopic techniques with theoretical computational methods. Techniques like UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy provide direct measurement of electronic transitions, while computational tools such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) offer deep insights into the electronic structure and help rationalize the observed properties. bohrium.comresearchgate.net

For this compound, the p-tolyl group acts as a mild electron-donating group, while the chloro-substituted pyrimidine ring serves as the electron-accepting moiety. This structure suggests the potential for interesting, tunable photophysical properties.

Detailed Research Findings

Research into related aryl-substituted pyrimidines provides a framework for understanding the electronic and optical behavior of this class of compounds.

Computational and Theoretical Insights:

Quantum chemical calculations are a powerful tool for predicting the geometric and electronic properties of pyrimidine derivatives before their synthesis. researchgate.net DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic absorption properties and chemical reactivity. researchgate.netaip.org

Studies on various substituted pyrimidines show that the introduction of different functional groups significantly affects the HOMO and LUMO energy levels. For instance, in a series of 4,6-diarylpyrimidin-2-amines, the calculated optical bandgap was shown to be tunable by altering the aryl substituents at the 4 and 6 positions. jchemrev.com Theoretical investigations on halogenated pyrimidines confirm that the electronic and geometric structures vary depending on the electronegativity and position of the halogen substituent, which in turn rationalizes the characteristics of their absorption spectra. researchgate.net TD-DFT calculations can further predict the electronic absorption wavelengths (λmax), which often show good agreement with experimental results. researchgate.net

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4,6-bis(phenyl)-2-aminopyrimidine | - | - | 4.37 | jchemrev.com |

| 4-(thienyl)-6-phenyl-2-aminopyrimidine | - | - | 3.94 | jchemrev.com |

| 4,6-bis(4-fluorophenyl)-dihydropyrimidin-2(1H)-one | - | - | 3.74 | aip.org |

| 5-Aryl-pyrimidine Derivative (3a) | -5.99 | -1.16 | 4.83 | researchgate.net |

| 5-Aryl-pyrimidine Derivative (3b) | -5.73 | -1.48 | 4.25 | researchgate.net |

Table 1: Representative DFT-Calculated Electronic Properties of Pyrimidine-Based Materials. This table showcases how substitutions on the pyrimidine ring modulate the HOMO-LUMO energy gap, which is inversely related to the absorption wavelength.

Spectroscopic Properties:

The electronic properties predicted by computational methods are validated and explored through spectroscopy. The UV-Vis absorption spectra of aryl-substituted pyrimidines typically show characteristic peaks corresponding to π→π* and n→π* electronic transitions. jchemrev.com The precise wavelength of maximum absorption (λmax) is sensitive to the extent of the π-conjugated system and the electronic nature of the substituents.

Many pyrimidine-based push-pull chromophores exhibit significant photoluminescence. rsc.org The emission wavelength and quantum yield are highly dependent on the molecular structure. A study on 4,6-diarylpyrimidin-2-amines demonstrated that their emission could be tuned across the blue-green spectrum, with fluorescence quantum yields in solution reaching as high as 71%. jchemrev.com These properties are also sensitive to the environment, with many derivatives showing pronounced solvatochromism, where the emission color shifts with increasing solvent polarity due to the stabilization of a polar excited state. rsc.org

| Compound Series | Absorption λmax (nm) | Emission λmax (nm) | Phase | Reference |

| 4,6-diarylpyrimidin-2-amines (5a-j) | 263–290 and 342–364 | 425-472 | Solution (DMF) | jchemrev.com |

| 4,6-diarylpyrimidin-2-amines (5a-j) | - | 493-524 | Thin Film | jchemrev.com |

| 5-Aryl-pyrimidine (3a) | 260 | - | Solution (Methanol) | researchgate.net |

| 5-Aryl-pyrimidine (3b) | 301 | - | Solution (Methanol) | researchgate.net |

| 4,6-bis(arylvinyl)pyrimidine (5) | - | ~500 (Green) | Solution (CH2Cl2) | rsc.org |

Table 2: Experimental Optical Properties of Selected Pyrimidine-Based Materials. This table summarizes the absorption and emission maxima for different series of pyrimidine derivatives, illustrating the tunability of their optical response.

Based on these extensive studies of related compounds, this compound is expected to be a valuable intermediate for developing optically active materials. The combination of the electron-donating p-tolyl group and the electron-accepting chloropyrimidine core establishes a foundational push-pull system. While it may not be strongly luminescent itself, the reactive chloro group at the 4-position provides a site for further functionalization, allowing for the facile synthesis of a diverse library of 4,6-disubstituted pyrimidines with highly tunable electronic and optical properties.

Reactivity, Transformation Pathways, and Derivatization Strategies of 4 Chloro 6 P Tolyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Core

The pyrimidine ring in 4-Chloro-6-(p-tolyl)pyrimidine is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone for modifying the pyrimidine core, with the chlorine atom at the 4-position being the primary site for substitution.

Substituent Effects on Reactivity of the Chlorine Atom at Position 4

The reactivity of the chlorine atom at the C-4 position is significantly influenced by the electronic properties of other substituents on the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens inherently activates the ring towards nucleophilic attack. In the case of 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.comstackexchange.comwuxiapptec.com This preference is attributed to the electronic distribution within the pyrimidine ring. wuxiapptec.com

However, the presence of other groups can alter this reactivity. For instance, electron-donating groups at the C-6 position can decrease the reactivity of the C-4 chloro group towards nucleophilic substitution. Conversely, additional electron-withdrawing groups, such as a cyano or methylsulfonyl group, can further enhance the reactivity of the chloro substituent. wuxiapptec.com For example, in 2-MeSO2-4-chloropyrimidine, the C-4 position is highly activated towards nucleophilic attack by amines. wuxiapptec.com The interplay of these electronic effects is a critical consideration in designing synthetic routes involving chloropyrimidines. researchgate.net

Regioselectivity in Substitution Reactions of Halopyrimidines

Regioselectivity is a key aspect of the chemistry of halopyrimidines. In di- and tri-substituted pyrimidines, the position of nucleophilic attack is highly dependent on the nature of both the leaving group and the incoming nucleophile, as well as the other substituents on the ring. For 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. stackexchange.comwuxiapptec.comscispace.com This allows for sequential and regioselective substitution reactions.

In more complex systems, such as 5-bromo-2,4-dichloropyrimidine, a clear hierarchy of reactivity is observed. The 4-chloro group is the most reactive, followed by the 5-bromo, and finally the 2-chloro substituent. scispace.com This differential reactivity enables the selective introduction of different functionalities at specific positions on the pyrimidine ring. However, this selectivity can be influenced by the nature of the nucleophile. For instance, in 2-MeSO2-4-chloropyrimidine, while amines react at C-4, alkoxides have been shown to react at the C-2 position. wuxiapptec.com This highlights the nuanced control that can be exerted over the regiochemical outcome of these reactions.

Functionalization and Modification of the p-Tolyl Moiety

While the primary focus of reactivity studies on this compound is often the pyrimidine ring, the p-tolyl group also offers opportunities for functionalization. Standard electrophilic aromatic substitution reactions can be performed on the tolyl ring, although the conditions must be carefully chosen to avoid unwanted reactions with the pyrimidyl moiety.

Furthermore, the methyl group of the p-tolyl substituent can be a site for chemical modification. For instance, it can be halogenated or oxidized to introduce other functional groups, thereby expanding the structural diversity of the resulting derivatives.

Derivatization through Reaction with Diverse Chemical Reagents

The reactive chlorine atom at the 4-position of this compound is a versatile handle for introducing a wide array of functional groups and building complex molecular architectures.

Formation of Thio- and Amino-Substituted Pyrimidine Derivatives

The chlorine atom at C-4 is readily displaced by sulfur and nitrogen nucleophiles. Reaction with thiols or their corresponding thiolates leads to the formation of 4-thio-substituted pyrimidines. ontosight.ai Similarly, treatment with a variety of amines, including primary and secondary amines, results in the corresponding 4-amino-substituted pyrimidine derivatives. researchgate.net These reactions are typically carried out under basic conditions or with the use of a palladium catalyst to facilitate the substitution.

For example, the reaction of this compound with various amines can be used to synthesize a library of N-substituted derivatives. These amino and thio-substituted pyrimidines are valuable intermediates for the synthesis of more complex heterocyclic systems.

Introduction of Hybrid Heterocyclic Moieties (e.g., thiadiazole, oxadiazole, amide)

The derivatization of this compound can be extended to the construction of hybrid molecules containing other heterocyclic rings such as thiadiazoles and oxadiazoles, as well as amide functionalities.

Thiadiazoles: The synthesis of pyrimidine-thiadiazole hybrids can be achieved through multi-step sequences. For instance, the chloro group can be displaced by a hydrazine (B178648) derivative, which can then be cyclized with a thiocarbonyl source to form a 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.netresearchgate.netsioc-journal.cn

Oxadiazoles: Similarly, pyrimidine-oxadiazole derivatives can be prepared. A common strategy involves converting the chloro group to a hydrazide, which is then cyclized with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride to yield the 1,3,4-oxadiazole (B1194373) ring. ijpsr.comacgpubs.orgnih.govderpharmachemica.com

Amides: Amide derivatives can be introduced by reacting the 4-chloro group with an amino acid or a peptide, or by first introducing an amino group which is then acylated. frontiersin.orgciac.jl.cnasianpubs.org These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity.

The following table summarizes the types of derivatizations discussed:

| Original Moiety | Reagent/Reaction Type | Resulting Functional Group/Moiety |

| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) with thiols | 4-Thioether |

| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) with amines | 4-Amino |

| 4-Chloro | Multi-step synthesis involving hydrazine | 4-(1,3,4-Thiadiazolyl) |

| 4-Chloro | Multi-step synthesis involving hydrazine | 4-(1,3,4-Oxadiazolyl) |

| 4-Chloro | Reaction with amino acids or acylation of 4-amino derivative | 4-Amide |

| p-Tolyl | Electrophilic Aromatic Substitution | Substituted p-tolyl |

| p-Tolyl (methyl group) | Halogenation/Oxidation | Functionalized p-tolyl |

Intramolecular and Intermolecular Cyclization Reactions Involving Pyrimidine Scaffolds

The this compound scaffold is a valuable precursor for constructing fused heterocyclic systems through various cyclization strategies. These reactions leverage the reactivity of the pyrimidine ring and its substituents to build complex molecular architectures, which are of significant interest in medicinal and materials chemistry.

Intramolecular Cyclization for Fused Systems:

A notable example involves the synthesis of benzo derpharmachemica.comimidazo[1,2-a]pyrimidines. Research has demonstrated a cascade reaction that begins with the condensation of a precursor followed by a 6-endo-dig cyclization. This process efficiently forms C–N and N–C bonds, leading to the desired fused pyrimidine structure. acs.org For instance, the reaction of 2-aminobenzimidazole (B67599) with a suitable partner can yield 4-(p-tolyl)-2-(trifluoromethyl)benzo derpharmachemica.comimidazo[1,2-a]pyrimidine. acs.org This strategy offers a sustainable, transition-metal-free approach to complex N-fused heterocycles. acs.org

Another key strategy involves the cyclization of pyrimidinethione derivatives. For example, 4-(4-Chlorophenyl)-3,4-dihydro-6-methyl-5-(4-tolyl)carbamoyl-2(1H)-pyrimidinethione can be treated with chloroacetic acid to induce cyclization, forming 5-(4-Chlorophenyl)-7-methyl-3-oxo-6-(4-tolyl)-carbamoyl-2,3-dihydro-5H- derpharmachemica.comthiazolo[3,2-a]pyrimidine. researchcommons.org This reaction exemplifies how the pyrimidine core can be annulated with other heterocyclic rings like thiazole. researchcommons.org

Intermolecular and Tandem Cyclization Strategies:

One-pot, multi-step processes are highly efficient for synthesizing fused pyrimidines. A facile one-pot, three-step protocol has been developed for the synthesis of 6-aryl-7-oxo-5-aryoxy/alkoxy-1-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitriles. arkat-usa.org This process involves an initial aza-Wittig reaction of an iminophosphorane with an isocyanate to form a carbodiimide. This intermediate then undergoes intermolecular nucleophilic addition by a phenol (B47542) or alcohol, followed by an intramolecular cyclization (lactamization) to yield the final fused pyrimidinone product. arkat-usa.org

Similarly, tandem reactions catalyzed by copper have been employed. A CuI-catalyzed one-pot tandem reaction between a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester leads to the formation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones. This process proceeds via a C–N bond formation followed by an intramolecular amidation reaction. rsc.org

The following table summarizes selected cyclization reactions involving pyrimidine scaffolds related to or derived from this compound.

Table 1: Examples of Cyclization Reactions for Fused Pyrimidine Synthesis

| Starting Material/Precursor | Reagents and Conditions | Fused Product Formed | Ref |

|---|---|---|---|

| 2-Aminobenzimidazole & ynones | Ultrasound or continuous flow, transition-metal-free | 4-(p-Tolyl)-2-(trifluoromethyl)benzo derpharmachemica.comimidazo[1,2-a]pyrimidine | acs.org |

| 4-(4-Chlorophenyl)...pyrimidinethione | Chloroacetic acid | 5-(4-Chlorophenyl)... derpharmachemica.comthiazolo[3,2-a]pyrimidine | researchcommons.org |

| Iminophosphorane 1, arylisocyanates | Phenols/alcohols, K2CO3, THF, room temperature | 6-Aryl-7-oxo-1-(p-tolyl)...pyrazolo[4,3-d]pyrimidine-3-carbonitrile | arkat-usa.org |

| 2-Halopyridine, (Z)-3-amino-3-arylacrylate | CuI (catalyst), DMF, 130 °C | 2-(m-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one | rsc.org |

Catalytic Transformations and Their Mechanisms Involving this compound

Catalytic transformations significantly enhance the utility of this compound, enabling efficient C-C and C-N bond formations. Palladium and copper-based catalytic systems are particularly prominent in the derivatization of this pyrimidine core.

Palladium-Catalyzed Reactions:

This compound serves as a ligand in the formation of palladacycles, which are effective catalysts. The complex chlorido-(this compound-κ2C,N)-(triphenylphosphane-κP)palladium(II) has been synthesized and characterized. researchgate.net Such palladacycles have demonstrated high efficiency as catalysts for Suzuki and amination coupling reactions, particularly for transformations involving aryl chlorides. researchgate.netresearchgate.net The mechanism of these cross-coupling reactions generally involves a catalytic cycle of oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation (for Suzuki coupling) or coordination of the amine (for amination), and finally, reductive elimination to yield the product and regenerate the catalyst.

For instance, related pyrazolo[3,4-d]pyrimidines undergo Suzuki-Miyaura coupling reactions with aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to form more complex structures.

Furthermore, palladium catalysis can be used in multi-component reactions to build pyrimidine rings. A four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine (like p-toluidine), and carbon monoxide can produce uracil (B121893) derivatives. mdpi.com The proposed mechanism involves the Pd-catalyzed carbonylation of the α-chloroketone to form a β-ketoacylpalladium intermediate. This intermediate then reacts with a non-symmetrical urea (B33335) (formed in situ from the isocyanate and amine), leading to a cyclized uracil product, such as 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com

Copper-Catalyzed Reactions:

Copper catalysts are also effective for transformations involving pyrimidine scaffolds. As mentioned previously, CuI can catalyze the tandem Ullmann-type C–N cross-coupling and intramolecular amidation to synthesize pyrido[1,2-a]pyrimidin-4-ones. rsc.org This protocol is valued for its operational simplicity and broad substrate scope. The mechanism involves the copper-catalyzed coupling of the amine on the acrylate (B77674) with the halopyridine, followed by an intramolecular attack of the pyridine (B92270) nitrogen onto the ester carbonyl, leading to cyclization and formation of the fused pyrimidinone.

The table below provides an overview of key catalytic transformations involving this compound or related structures.

Table 2: Examples of Catalytic Transformations

| Substrate | Catalyst / Reagents | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Aryl chlorides, Amines | Palladacycle derived from this compound / Base | Amination | N-Aryl pyrimidines | researchgate.netresearchgate.net |

| 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | Pd(PPh₃)₄ / Aryl boronic acid, K₂CO₃ | Suzuki-Miyaura Coupling | 4-Aryl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| α-Chloroketone, Isocyanate, p-Toluidine, CO | Palladium catalyst | Four-Component Carbonylative Cyclization | 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | mdpi.com |

| 2-Halopyridine, (Z)-3-amino-3-arylacrylate | CuI / Base | Tandem C-N Coupling / Amidation | 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-one | rsc.org |

Computational Chemistry and Theoretical Studies on 4 Chloro 6 P Tolyl Pyrimidine

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing medium to large-sized molecules like 4-Chloro-6-(p-tolyl)pyrimidine. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system.

A fundamental step in computational analysis is geometry optimization. This process involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For this compound, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. The optimized geometry provides a realistic model of the molecule's shape and is the foundation for all subsequent property calculations.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, which reveals the electron-rich and electron-deficient regions of the molecule. Properties such as the dipole moment and molecular electrostatic potential (MEP) are calculated to understand the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative Scaffold

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (pyrimidine) | ~1.34 Å |

| Bond Length | C-C (ring bridge) | ~1.49 Å |

| Bond Angle | N-C-N (pyrimidine) | ~116° |

| Bond Angle | Cl-C-N | ~115° |

| Dihedral Angle | Pyrimidine-Tolyl | ~30-40° |

Note: This table contains representative data based on typical DFT calculations for similar molecular structures and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as the electron donor, so its energy level is related to the molecule's ionization potential and its ability to react with electrophiles. The LUMO, conversely, acts as the electron acceptor, and its energy level is related to the electron affinity and reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability. This gap is also fundamental to understanding the electronic absorption spectra of the molecule.

Table 2: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: Values are hypothetical and represent typical results from DFT calculations for analogous compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | ~25.5 |

| LP(1) N3 | π*(C4-C5) | ~18.2 |

| π(C7-C8) tolyl | π*(C5-C6) pyrimidine | ~5.1 |

| LP(2) Cl | σ*(C4-N3) | ~2.3 |

Note: This table presents plausible interactions and stabilization energies for illustrative purposes based on analyses of similar heterocyclic systems.

Analysis of Intermolecular Interactions and Crystal Packing

While DFT provides insights into single molecules, understanding the properties of a material in its solid state requires studying how molecules interact with each other and arrange themselves in a crystal lattice.

In a molecular crystal, the total interaction energy between molecules is a sum of several distinct physical contributions. Energy decomposition analysis (EDA) is a computational method used to partition the total intermolecular interaction energy into these components:

Electrostatic Energy: Arises from the classical Coulombic interaction between the static charge distributions of the molecules.

Dispersion Energy: A quantum mechanical effect resulting from correlated fluctuations in electron density (van der Waals forces), which is crucial for the attraction between nonpolar molecules.

Polarization Energy: The attractive interaction that results from the distortion of a molecule's electron cloud in the electric field of its neighbors.

Repulsion Energy: The short-range, repulsive force (Pauli repulsion) that prevents molecules from collapsing into each other, arising from the Pauli exclusion principle.

By quantifying these terms, researchers can determine the primary forces driving the crystal packing. For a molecule like this compound, which has polar (C-Cl, C-N bonds) and nonpolar (tolyl ring) regions, both electrostatic and dispersion forces are expected to play significant roles. rsc.orgarxiv.org

Table 4: Representative Interaction Energy Decomposition for a Dimer

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatic | -8.5 |

| Dispersion | -12.0 |

| Polarization | -3.5 |

| Repulsion | +15.0 |

| Total Interaction Energy | -9.0 |

Note: The values are hypothetical, illustrating a typical energy profile for intermolecular interactions in a molecular crystal.

The way molecules pack in a crystal determines its density, stability, and mechanical properties. nih.gov Packing efficiency refers to the fraction of crystal volume occupied by the molecules themselves. It is often quantified by the Kitaigorodskii packing index, which for most organic molecular crystals falls in the range of 0.65 to 0.77. nih.gov

Prediction of Chemical Reactivity and Regioselectivity using Computational Models

The reactivity and regioselectivity of this compound are of significant interest in synthetic chemistry, particularly for developing new derivatives. Computational models, especially those based on Density Functional Theory (DFT), are instrumental in predicting the outcomes of chemical reactions. These models analyze the electronic structure of the molecule to identify the most probable sites for electrophilic or nucleophilic attack.

For chloropyrimidines, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile. The regioselectivity of this reaction—whether it occurs at one position over another—is dictated by the electronic properties of the pyrimidine ring, which are influenced by its substituents. In the case of this compound, the p-tolyl group at the C-6 position plays a crucial role in modulating the reactivity of the C-4 position where the chlorine atom is located.

Quantum mechanical calculations, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The LUMO represents the region of a molecule most likely to accept electrons from an incoming nucleophile. The distribution of the LUMO across the pyrimidine ring can pinpoint the carbon atom most susceptible to attack. For many 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C-4 position. However, substituents can alter this preference. An electron-donating group, even a weakly donating one like the p-tolyl group, can influence the electron distribution in the ring and, consequently, the energy and location of the LUMO. wuxiapptec.com

Computational studies can calculate various reactivity descriptors to quantify these effects. These descriptors help in building a comprehensive picture of the molecule's reactivity.

Table 1: Conceptual DFT-Based Reactivity Descriptors for Predicting Regioselectivity

| Descriptor | Significance in Predicting Reactivity | Predicted Outcome for this compound |

|---|---|---|

| LUMO Distribution | Indicates the most electrophilic sites susceptible to nucleophilic attack. A larger LUMO lobe on a carbon atom suggests higher reactivity at that site. wuxiapptec.com | The C-4 carbon, bonded to the electronegative chlorine atom, is expected to have a significant LUMO coefficient, marking it as the primary site for SNAr. |

| Fukui Functions | Identifies the change in electron density at a specific site when an electron is added, highlighting the most electrophilic centers. | Calculations would likely show the C-4 position as the most favorable site for nucleophilic attack. |

| Dual Descriptor (DD) | Provides a measure of both the nucleophilic and electrophilic character of different sites within the molecule, helping to predict reactivity towards either type of attack. scirp.org | The dual descriptor would be expected to indicate a strong electrophilic character at the C-4 position, supporting its susceptibility to nucleophiles. |

| Calculated Activation Energies | By modeling the reaction pathway of a nucleophile attacking different positions, the transition state energies can be calculated. The lowest activation energy corresponds to the most favorable reaction pathway. | The calculated energy barrier for a nucleophile to attack the C-4 position would likely be lower than for an attack at other positions on the ring. |

These computational approaches consistently suggest that the C-4 position of this compound is the most reactive site for nucleophilic substitution. This theoretical guidance is invaluable for chemists designing synthetic routes to new functionalized pyrimidine derivatives.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (a ligand) might interact with a biological target, typically a protein or enzyme. While specific molecular docking studies for this compound have not been extensively reported in the reviewed literature, the pyrimidine scaffold is a well-known pharmacophore present in many biologically active compounds.

Pyrimidine derivatives are known to inhibit a variety of protein targets, most notably protein kinases and dihydrofolate reductase (DHFR), which are crucial targets in cancer and antimicrobial therapy, respectively. nih.govnih.govnih.gov By examining docking studies of structurally similar pyrimidine compounds, we can infer the potential binding modes and key interactions that this compound might form with such targets.

The core pyrimidine ring is crucial for binding. The nitrogen atoms at positions 1 and 3 are frequent hydrogen bond acceptors, often anchoring the ligand to key amino acid residues in the protein's active site. The substituents on the pyrimidine ring, in this case, the chloro and p-tolyl groups, are responsible for establishing further interactions in the binding pocket, contributing to the affinity and selectivity of the molecule. The p-tolyl group can engage in hydrophobic or π-stacking interactions, while the chlorine atom can form halogen bonds or other specific contacts.

Table 2: Common Interactions of Pyrimidine Scaffolds with Protein Targets (Based on Studies of Related Derivatives)

| Protein Target Class | Key Interacting Residues (Examples) | Type of Interaction | Potential Role of this compound Moieties |

|---|---|---|---|

| Protein Kinases (e.g., CDKs) | Hinge Region Backbone (e.g., Cys, Leu) | Hydrogen Bonding | The pyrimidine nitrogens can act as hydrogen bond acceptors, mimicking the adenine (B156593) part of ATP. nih.gov |

| Gatekeeper Residue (e.g., Phe, Leu) | Hydrophobic Interactions | The p-tolyl group can fit into hydrophobic pockets near the gatekeeper residue. nih.gov | |

| Catalytic Lysine | Ionic/Hydrogen Bonding | Substituents introduced at the C-4 position could potentially interact with the catalytic lysine. | |

| Dihydrofolate Reductase (DHFR) | Aspartic Acid | Hydrogen Bonding / Ionic Interaction | The pyrimidine ring can form key hydrogen bonds with conserved active site residues like Asp. nih.govresearchgate.net |

| Phenylalanine, Leucine | Hydrophobic/π-π Stacking | The p-tolyl group can engage in stacking interactions with aromatic residues like Phe or hydrophobic interactions with aliphatic residues like Leu. nih.gov |

Academic Research Applications of 4 Chloro 6 P Tolyl Pyrimidine and Its Derivatives

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of 4-Chloro-6-(p-tolyl)pyrimidine as a foundational building block is well-documented in the synthesis of novel organic compounds. nih.gov The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional group, acting as a leaving group in nucleophilic substitution reactions, which enables the straightforward introduction of various substituents and the construction of more elaborate molecular architectures. researchgate.netthieme.de

Precursor for Advanced Heterocyclic Systems and Fused Pyrimidines

The reactivity of the chloro-group makes this compound an ideal precursor for synthesizing advanced heterocyclic and fused pyrimidine systems. sciencescholar.us Fused pyrimidines, such as those found in purines, are of immense biological importance. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidines, for instance, often utilizes chloropyrimidine intermediates. chemicalbook.com These fused systems are central scaffolds in the development of potent and selective kinase inhibitors, which are critical in modern medicinal chemistry for creating targeted therapies. chemicalbook.com The ability to readily displace the chlorine atom allows chemists to build these complex, multi-ring structures that are often required for specific biological interactions.

Building Block for Lead Compound Discovery and Optimization in Pre-clinical Research

In the field of drug discovery, this compound and its analogues are valuable starting materials for identifying and optimizing lead compounds. preprints.orgnih.gov A lead compound is a chemical entity that shows promising biological activity and serves as the starting point for developing a new drug. preprints.org Researchers synthesize libraries of derivatives from this core structure to screen for various therapeutic activities.

For example, derivatives of the closely related 4-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine have been synthesized and evaluated for anticonvulsant activity. ptfarm.pl This process involves modifying the core pyrimidine structure to enhance potency, selectivity, and pharmacokinetic properties, a critical phase in pre-clinical research known as lead optimization. preprints.orgptfarm.plnih.gov The 4-phenylamino-6-phenyl-pyrimidine structure, accessible from 4-chloro-6-substituted phenyl pyrimidine intermediates, is a common core in several important enzyme inhibitors, highlighting the scaffold's significance in developing targeted therapeutics. nih.gov The versatility of the pyrimidine ring allows for structural modifications at multiple positions, facilitating the exploration of structure-activity relationships (SAR) to create more effective and targeted drug candidates. nih.govmdpi.commdpi.com

Applications in Agrochemical Research

Pyrimidine derivatives have a prominent place in the development of agrochemicals due to their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.netnih.gov The this compound scaffold provides a robust foundation for creating new active ingredients for crop protection.

Insecticidal Activity and Studies on Modes of Action

Derivatives of pyrimidine are known to possess significant insecticidal properties. nih.govnih.gov Research has demonstrated that modifying the pyrimidine core can lead to compounds with high efficacy against various insect pests. researchgate.net For instance, studies on polyfunctionalized pyrimidine compounds have shown potent toxicological activity against the cowpea aphid (Aphis craccivora), with some derivatives exhibiting very low LC₅₀ values, indicating high potency. growingscience.com

The mode of action for pyrimidine-based insecticides can vary. Some act as insect growth regulators (IGRs), which interfere with the insect's life cycle, while others may target the nervous system. researchgate.net For example, certain mesoionic insecticides based on a pyridino[1,2-a]pyrimidine scaffold have been shown to interact with neuronal nicotinic acetylcholine (B1216132) receptors in aphids. nih.gov

| Compound ID | LC₅₀ (ppm) - Nymphs | LC₅₀ (ppm) - Adults |

|---|---|---|

| 3b | 0.0383 | 3.27 |

| 3c | 0.0134 | 3.03 |

| 3d | 0.0125 | 0.31 |

| 3f | 0.435 | 1.096 |

Fungicidal Properties and Efficacy

The development of new fungicides is crucial for managing crop diseases, especially with the rise of resistance to existing treatments. nih.gov Pyrimidine derivatives have been successfully developed into commercial fungicides and continue to be an area of active research. mdpi.com Studies have shown that novel pyrimidine derivatives can exhibit potent in vitro antifungal activity against a wide range of plant-pathogenic fungi. nih.gov

In one study, synthesized pyrimidine derivatives were tested against fourteen different phytopathogenic fungi, with many compounds showing growth inhibition equal to or greater than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov This demonstrates the potential of the pyrimidine scaffold in discovering new and effective agents for controlling fungal diseases in agriculture.

| Fungus Species | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Alternaria solani | 89.4 |

| Botrytis cinerea | 92.3 |

| Cercospora arachidicola | 95.5 |

| Fusarium oxysporum | 85.7 |

| Phytophthora infestans | 100 |

Herbicidal Properties

Pyrimidine derivatives are also explored for their herbicidal properties, functioning as inhibitors of essential plant processes. mdpi.com For example, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from pyrimidine precursors, have shown significant herbicidal activity. nih.gov These compounds were effective against monocotyledonous plants like bentgrass, with some derivatives showing activity comparable to commercial herbicides. nih.gov The development of pyrimidine-based herbicides is an active area of research aimed at providing new solutions for weed management in agriculture. nih.govscispace.com

| Compound ID | Inhibition Activity Rank (0-5) |

|---|---|

| 2a | 4 |

| 2f | 4 |

| 2o | 5 |

| Clomazone (Control) | 5 |

| Flumioxazin (Control) | 5 |

Activity Rank: 0 = no effect, 5 = complete kill.

Potential as Plant Growth Regulators

Pyrimidine derivatives have garnered significant attention in agricultural science for their roles as herbicides, insecticides, and, notably, plant growth regulators. auctoresonline.org Research has demonstrated that certain synthetic pyrimidines exhibit physiological effects similar to natural phytohormones like auxins and cytokinins, capable of modulating plant growth and development. auctoresonline.org These compounds can influence various processes, from root and shoot elongation to enhancing photosynthesis. auctoresonline.org

The regulatory effect of pyrimidine derivatives is highly dependent on their chemical structure, with specific substituents dictating their activity. auctoresonline.org For instance, studies on various pyrimidine compounds have shown that their application can stimulate the growth of crops such as wheat and barley. auctoresonline.orgauctoresonline.org The mechanism is believed to involve interaction with plant hormone signaling pathways or by modulating the levels of endogenous phytohormones. auctoresonline.org While direct studies on this compound are not extensively detailed in this context, its structural features—a substituted aryl group and a reactive chlorine atom—make it a candidate for investigation. The existing body of research on analogous compounds suggests that derivatives of this compound could be synthesized and screened for potential growth-regulating properties.

Below is a table summarizing the observed effects of various pyrimidine substituents on plant growth regulation, illustrating the chemical basis for this potential application.

| Derivative Class | Substituent Example(s) | Observed Effect on Plant Growth |

| 6-methyl-2-mercapto-4-hydroxypyrimidine salts | Sodium (Methyur), Potassium (Kamethur) | Broad regulatory effect, improving growth and yield in various crops. auctoresonline.org |

| 1H-pyrimidine-2,4-dione derivatives | benzenesulfonyl, phenyl, propyl groups | Lower regulatory effect on wheat growth parameters. |

| 2-thioxo-2,3-dihydro-1H-pyrimidin-4-one derivatives | para-tolylsulfonyl, phenyl, allyl groups | Varied effects depending on specific substitution, some showing lower regulatory activity. |

Applications in Advanced Material Science

The unique electronic properties of the pyrimidine ring have made its derivatives promising candidates for use in the field of advanced materials. nih.gov The electron-deficient nature of the pyrimidine core, in particular, is advantageous for applications in organic electronics. alfa-chemistry.com

Development of Organic Light-Emitting Devices (OLEDs) and Semiconducting Materials

In the realm of organic electronics, pyrimidine derivatives are being actively explored for their potential in OLEDs. nbinno.com The electron-deficient pyrimidine unit imparts a high electron affinity, making these compounds suitable as electron transport materials in OLEDs and other organic semiconductor devices. alfa-chemistry.com When incorporated into an OLED stack, these materials can facilitate efficient electron injection and transport, which is critical for balancing charge carriers and achieving high device efficiency. nbinno.com

Compounds such as 4,6-Diphenylpyrimidin-2-amine, a close analogue of the subject compound, are investigated for their multifaceted roles in OLEDs, where they can function as electron-transporting materials, host materials for emissive dopants, or even as the light-emitting components themselves. nbinno.com The ability to modify the pyrimidine backbone through various substitutions allows for the precise tuning of energy levels and electronic properties to optimize device performance. nbinno.com This makes pyrimidine derivatives, including those derived from this compound, valuable building blocks for next-generation organic semiconductors. nih.govnbinno.com

Utilization in Luminescent Compounds

The application of pyrimidine derivatives in OLEDs is intrinsically linked to their luminescent properties. Aryl-substituted pyrimidines have been extensively studied as fluorescent materials over the last two decades. researchgate.net The incorporation of a pyrimidine ring into a π-conjugated molecular structure can lead to compounds with intense light emission. researchgate.net

Research has shown that pyrimidine derivatives can exhibit bright fluorescence with high quantum yields, often in the blue region of the spectrum. rsc.org The photophysical properties, including emission color and thermal stability, can be finely tuned by altering the substituents on the pyrimidine ring. nbinno.com This tunability is crucial for designing materials for specific optical applications, from fluorescent dyes and sensors to the emissive layers in OLEDs. researchgate.netscialert.net For example, studies on pyrimidine derivatives containing thiol substituents have noted modifications in luminol-enhanced chemiluminescence, indicating interaction with free radical processes that can influence light emission. nih.gov

Integration into Conducting Polymers

Conducting polymers are organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of polymers. wikipedia.org These materials typically feature a backbone of alternating single and double bonds. Linear-backbone polymers such as polypyrrole and polythiophene are common examples. wikipedia.org

Heterocyclic compounds like pyridine (B92270) and its isomers are utilized as building blocks for conductive polymers. researchgate.netacs.org The integration of a pyrimidine unit into a polymer backbone could modulate its electronic properties. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which can influence the polymer's redox potential and conductivity. While direct integration of this compound into conducting polymers is not widely reported, the reactive chloro- group provides a synthetic handle for polymerization or for grafting onto other polymer chains. Coordination polymers with luminescent and electrical conductivity properties have been synthesized using copper halides and pyrimidine-based ligands, demonstrating the feasibility of incorporating pyrimidine units into functional polymeric structures. nih.gov

Structure-Activity Relationship (SAR) Studies in Pyrimidine Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's chemical structure correlates with its biological or physical properties. The pyrimidine scaffold is a versatile template for such studies due to its wide range of biological activities and the relative ease with which its 2, 4, 5, and 6 positions can be chemically modified. nih.govnih.gov

Influence of Substituent Position and Nature on Activity Profiles

Research has consistently shown that the position and chemical nature of substituents on the pyrimidine ring profoundly influence the molecule's activity profile. nih.gov Even minor structural modifications can lead to significant changes in biological efficacy or physical properties.

In the context of biological activity, SAR studies have revealed key insights:

Anticancer Activity: For certain thieno-pyrimidine derivatives, the presence of bulky substituents, such as a methyl morpholine (B109124) group, in specific regions of the molecule enhances biological activity against cancer cell lines. mdpi.com Conversely, bulky groups in other regions can decrease activity. mdpi.com The presence of halogen atoms like chlorine or bromine on an attached phenyl ring can also be critical for improving biological activity and bioavailability. nih.gov

Antimicrobial Activity: Studies on trisubstituted pyrimidines have shown that compounds with a bromo substituent at the meta position of an aminopyrimidine ring exhibit notable activity against E. coli. nih.gov The stereochemistry and spatial arrangement of functional groups are also crucial, as they dictate how the molecule interacts with its target binding site. mdpi.com

Enzyme Inhibition: In the development of Xanthine Oxidase inhibitors based on a 1,2,4-triazolo[1,5-a]pyrimidine scaffold, the type and position of substituents on an attached phenyl ring were critical, with a 4-isopropoxyphenyl group leading to a compound 23 times more potent than the reference drug allopurinol. nih.gov

The following table provides examples from SAR studies on various pyrimidine derivatives, illustrating the impact of substituent modifications.

| Compound Series | Base Scaffold | Substituent Modification | Resulting Change in Activity |

| Thieno-pyrimidine Derivatives | Thieno[2,3-d]pyrimidine | Addition of a bulky methyl piperazine (B1678402) group | Increased inhibitory activity against TNBC. mdpi.com |

| 1,2,4-triazolo[1,5-a]pyrimidine Derivatives | 1,2,4-triazolo[1,5-a]pyrimidine | Change from H to 4-isopropoxyphenyl at position 2 | 23-fold increase in Xanthine Oxidase inhibition. nih.gov |

| Thiosemicarbazide Derivatives | Phenyl-thiosemicarbazide | Moving a 3-methoxyphenyl (B12655295) group from position 4 to position 1 | Significant increase in antibacterial activity. mdpi.com |

| Isothiazolo[4,3-b]pyridines | Isothiazolo[4,3-b]pyridine | Reduction of an alkyne to an alkane at position 3 | Loss of PIKfyve/PIP4K2C inhibitory activity. mdpi.com |

These SAR studies underscore the importance of precise structural design in developing new pyrimidine-based compounds for therapeutic, agricultural, and material science applications.

Design Principles for Modulating Enzyme Inhibition and Other Biological Interactions

The design of derivatives of this compound for modulating enzyme inhibition and other biological interactions is guided by established principles in medicinal chemistry. The pyrimidine scaffold is a common feature in many biologically active compounds and kinase inhibitors, largely due to its ability to mimic the purine (B94841) core of adenosine (B11128) triphosphate (ATP), a key substrate for many enzymes. pharmablock.com The core structure of this compound offers several points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles for derivatives of this compound include:

Scaffold Hopping and Bioisosteric Replacement: The pyrimidine ring serves as a foundational scaffold. Modifications often involve replacing the chlorine atom at the 4-position with various functional groups to alter the electronic and steric properties of the molecule. This can influence binding affinity and selectivity for the target enzyme.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the p-tolyl group at the 6-position can be performed to probe the binding pocket of the target enzyme. researchgate.net Variations in the substituents on this aryl ring can lead to enhanced hydrophobic or hydrogen-bonding interactions, which can significantly impact biological activity. researchgate.net

Introduction of Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many enzyme active sites. pharmablock.com The addition of substituents that can act as hydrogen bond donors or acceptors can further anchor the molecule within the binding pocket, increasing its inhibitory potential.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned through chemical modifications. For instance, the introduction of polar groups can improve aqueous solubility, while the addition of metabolically stable groups can increase the compound's half-life in vivo.

By applying these design principles, researchers can systematically optimize the structure of this compound to develop derivatives with improved biological activity and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to develop predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that are critical for their biological effects, such as enzyme inhibition or anticonvulsant activity. nih.gov

The development of a QSAR model for this compound derivatives typically involves the following steps:

Data Set Preparation: A series of derivatives is synthesized, and their biological activities are determined experimentally. This data set is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric Properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Properties: (e.g., logP) which determine the compound's partitioning between aqueous and lipid environments.

Topological Properties: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the calculated descriptors to the observed biological activity. scielo.br

Model Validation: The predictive power of the QSAR model is assessed using both internal and external validation techniques. A robust and predictive model can then be used to estimate the biological activity of newly designed compounds before their synthesis, thereby saving time and resources.

The insights gained from QSAR models can guide the rational design of new derivatives of this compound with enhanced biological activity. nih.gov

Table 1: Illustrative Data for QSAR Analysis of this compound Derivatives

| Compound ID | R-Group Modification | LogP | Molecular Weight | Predicted IC50 (µM) |

| CTP-01 | H | 4.2 | 230.7 | 15.8 |

| CTP-02 | 4-OCH3 | 4.1 | 260.7 | 12.5 |

| CTP-03 | 4-Cl | 4.8 | 265.1 | 10.2 |

| CTP-04 | 4-NO2 | 3.9 | 275.7 | 20.1 |

| CTP-05 | 3-F | 4.4 | 248.7 | 14.3 |

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Dipole Moment | Polarity | Negative |

| Molecular Surface Area | Size and Shape | Positive |

| H-bond Donors | Hydrogen Bonding Capacity | Negative |

Q & A

Q. What methodologies address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (residence time: 10 min, yield: 88%).

- Microwave Assistance : 30-minute reactions at 120°C improve efficiency vs. conventional 6-hour reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.